molecular formula C16H13BrN6S B3668938 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B3668938
M. Wt: 401.3 g/mol
InChI Key: RXXASQSJZYCOAG-UHFFFAOYSA-N
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Description

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or triazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The benzimidazole and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular pathways involved in cell proliferation, apoptosis, or immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine apart is the combination of both benzimidazole and triazole rings in a single molecule. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-bromophenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN6S/c17-11-5-3-4-10(8-11)15-21-22-16(23(15)18)24-9-14-19-12-6-1-2-7-13(12)20-14/h1-8H,9,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXASQSJZYCOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3N)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 3
3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 4
3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 5
3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 6
3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine

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